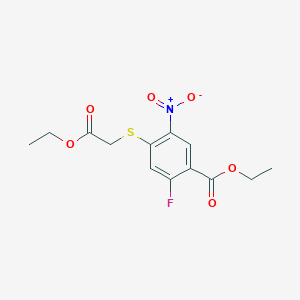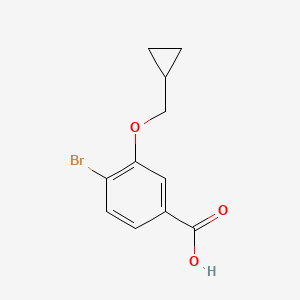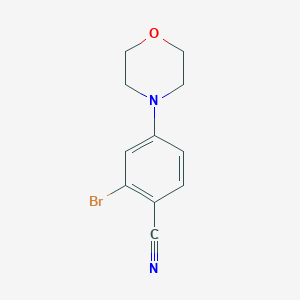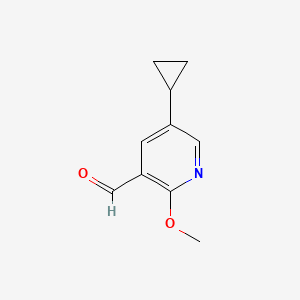
5-Cyclopropyl-2-methoxynicotinaldehyde
Vue d'ensemble
Description
5-Cyclopropyl-2-methoxynicotinaldehyde is an organic compound with the molecular formula C12H13NO2. It is a yellow crystalline solid that belongs to the class of nicotinamide derivatives. This compound is known for its unique structural features, which include a cyclopropyl group and a methoxy group attached to a nicotinaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methoxynicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynicotinaldehyde.
Cyclopropylation: The 2-methoxynicotinaldehyde is reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Degassing: The reaction mixture is degassed with nitrogen to remove any dissolved gases.
Catalysis: Catalysts such as palladium complexes (e.g., PdCl2dppf) are used to facilitate the cyclopropylation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-2-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
Oxidation: 5-Cyclopropyl-2-methoxynicotinic acid.
Reduction: 5-Cyclopropyl-2-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Cyclopropyl-2-methoxynicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: It may act as an inhibitor or modulator of certain enzymes, affecting their activity.
Alter Cellular Pathways: By interacting with cellular components, it can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynicotinaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropyl-2-hydroxynicotinaldehyde: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.
5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups
Uniqueness
5-Cyclopropyl-2-methoxynicotinaldehyde is unique due to the presence of both a cyclopropyl group and a methoxy group on the nicotinaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
5-cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRERRWSSSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732749 | |
| Record name | 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888499-98-7 | |
| Record name | 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




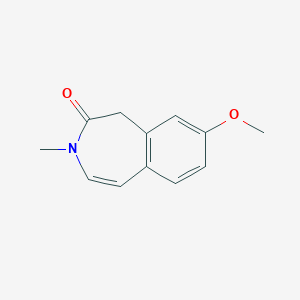
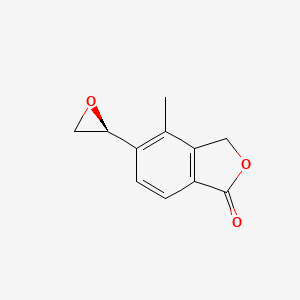
![1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1397996.png)
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)

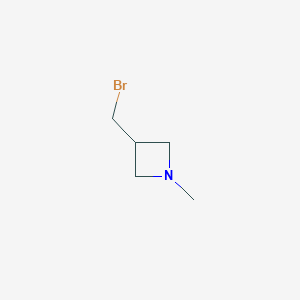
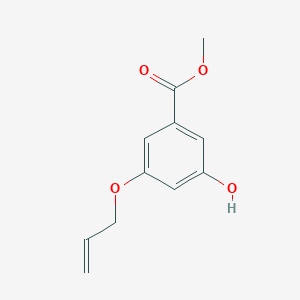
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
